molecular formula C9H12ClNO B1401576 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl CAS No. 4029-37-2

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl

Cat. No.: B1401576
CAS No.: 4029-37-2
M. Wt: 185.65 g/mol
InChI Key: YSBOQIVHMCVWOU-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride (C₉H₁₂ClNO) features a fused heterocyclic system comprising a benzazepine scaffold modified with an oxygen atom at position 5. The molecular architecture consists of a seven-membered azepine ring fused to a benzene moiety, with an oxygen atom replacing one carbon in the azepine ring. The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated nitrogen atom in the azepine ring.

The SMILES notation (C1COc2c(NC1)cccc2.Cl) highlights the connectivity: a benzene ring fused to a partially saturated oxazepine system. Conformational analysis reveals that the azepine ring adopts a boat-like conformation due to steric constraints imposed by the fused aromatic system. Density functional theory (DFT) calculations on analogous benzoazepines suggest that this conformation minimizes torsional strain while maintaining planarity in the aromatic region. The methylene groups adjacent to the oxygen atom exhibit restricted rotation, contributing to the compound’s stereochemical rigidity.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBOQIVHMCVWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849656
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-37-2
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Tetrahydro-1-benzazepines by Lithiation-Trapping

General Strategy: A study published in the European Journal of Organic Chemistry describes a method for preparing substituted tetrahydro-1-benzazepines via lithiation-trapping. This approach involves the lithiation of an N-protected tetrahydro-1-benzazepine followed by reaction with various electrophiles.

Key Steps:

  • Synthesis of N-Boc-2-aryltetrahydro-1-benzazepines: The process begins with synthesizing an N-tert-butoxycarbonyl (N-Boc) protected 2-aryl-tetrahydro-1-benzazepine. An example starts from lactam 3, which undergoes Boc protection to yield lactam 4. Subsequent partial reduction with diisobutylaluminum hydride (DIBAL-H) and reaction with benzotriazole gives the benzotriazole 5. The Grignard addition of phenylmagnesium bromide to benzotriazole 5 yields the tetrahydro-1-benzazepine 6.

    Scheme 1: Preparation of Carbamate 6

    \
    \$$
    \begin{aligned}
    &\text{N}\hspace{6em} & &\text{N} & &\text{N} \\
    &\text{HO}\hspace{5em} & &\text{Bt}\hspace{1em} & &\text{Ph} \\
    &\text{O}\hspace{6em} & &\text{Boc}\hspace{1em} & &\text{Boc} \\
    &\text{N}\hspace{6em} & & & &\text{6} \\
    &\text{H}\hspace{6em} & & & & \\
    &\text{O} & & & & \\
    &\text{3} & & & &
    \end{aligned}
    \$$
    \
    Reagents and Conditions: i) Boc$$2$$O, THF, DMAP, rt, 93%; ii) DIBAL-H, THF, -78°C; then benzotriazole, PhMe, 110 °C, 75%; iii) PhMgBr, Et$$2$$O-THF (9:1), rt, 70%.

  • Lithiation: React the N-Boc-protected benzazepine with n-butyllithium (nBuLi) in tetrahydrofuran (THF). React-IR spectroscopy can be used to monitor the progress of the lithiation, with the formation of a new carbonyl stretch ($$\nu$$$$_{C=O}$$) at 1644 cm$$^{-1}$$ indicating lithiation.

    Figure 2: ReactIR Spectra for Lithiation of 6

    (Spectra showing the carbonyl stretch at 1702 cm$$^{-1}$$ for compound 6 and the lithiated compound at 1644 cm$$^{-1}$$)

  • Electrophilic Trapping: After lithiation, add an electrophile to the reaction mixture to obtain the substituted benzazepine. This step allows for the introduction of various substituents at the 2-position of the azepine ring.
  • Deprotection: Remove the Boc group using appropriate conditions (e.g., treatment with acid) to yield the free amine.

Adaptation for 5-Oxa-benzo[B]azepine

To synthesize 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl, the above method requires modification:

  • Starting Material: Instead of a direct tetrahydro-1-benzazepine, an appropriately substituted tetrahydroquinoline derivative with an oxygen-containing bridge could be used as the starting material.
  • Ring Expansion/Closure: Modify the tetrahydroquinoline to incorporate an oxygen atom at the 5-position and form the seven-membered azepine ring.
  • Salt Formation: Treat the final 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine with hydrochloric acid (HCl) to form the hydrochloride salt.

General Preparation Method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine

General Strategy: Reacting 1-tetrahydronaphthalenone with hydroxylamine to generate oxime, enlarging ring with polyphosphoric acid, and reducing with lithium aluminium hydride to obtain the target 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Key Steps:

  • Reacting 1-tetrahydronaphthalenone with hydroxylamine to generate oxime.
  • Enlarging ring with polyphosphoric acid.
  • Reducing with lithium aluminium hydride to obtain the target 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroscience Research :
    • Recent studies have highlighted the potential of derivatives of 1,3,4,5-tetrahydro-5-oxa-benzo[B]azepine in the development of selective inhibitors for human nitric oxide synthase (nNOS). These compounds have shown promise in alleviating neuropathic pain in animal models, suggesting their utility as therapeutic agents for chronic pain management .
  • Anticancer Activity :
    • A novel series of compounds derived from this structure has been identified as potent inhibitors of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair pathways. Inhibitors targeting PARP-1 are being explored for their efficacy in cancer treatment, particularly in tumors with BRCA mutations. Compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Cyclin-dependent Kinase Inhibition :
    • Some derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, providing a pathway for therapeutic intervention .

Synthetic Organic Chemistry Applications

  • Synthesis of Complex Molecules :
    • The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Various synthetic routes have been developed to modify the basic structure for enhanced biological activity or to create libraries of compounds for screening .
  • Development of Drug Candidates :
    • The versatility of the 1,3,4,5-tetrahydro-5-oxa-benzo[B]azepine scaffold allows chemists to design and synthesize a wide range of drug candidates with tailored pharmacological profiles. Its ability to form stable interactions with biological targets makes it an attractive candidate for further development .

Case Studies and Research Findings

StudyFocusKey Findings
nNOS InhibitorsIdentified several potent inhibitors with significant analgesic effects in neuropathic pain models.
PARP-1 InhibitionDemonstrated cytotoxicity against cancer cell lines; compounds showed better activity than existing treatments like rucaparib.
CDK InhibitionCompounds inhibited CDKs effectively leading to apoptosis in cancer cells; potential for development as anti-cancer drugs.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydro-5-oxa-benzo[B]thiazepine: Contains sulfur instead of nitrogen.

    1,3,4,5-Tetrahydro-5-oxa-benzo[B]diazepine: Contains an additional nitrogen atom.

    1,3,4,5-Tetrahydro-5-oxa-benzo[B]oxazepine: Contains an additional oxygen atom.

Uniqueness

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Biological Activity

Overview

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride (CAS No. 4029-37-2) is a heterocyclic compound characterized by its seven-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C9H12ClNO, and it has a molecular weight of 185.65 g/mol.

The biological activity of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl primarily involves its interaction with various enzymes and cellular pathways:

  • Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may influence the metabolic pathways of other compounds by inhibiting or inducing these enzymes.
  • Cell Signaling Modulation : It has been shown to affect proteins involved in cellular signaling pathways, thereby influencing gene expression and cellular metabolism. The compound can alter the expression of genes related to cell proliferation and apoptosis.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : The compound can modulate the transcriptional activity of specific genes linked to cell growth and differentiation.
  • Metabolic Activity : It affects key metabolic enzymes that lead to changes in metabolic flux and levels of metabolites within cells.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound are dose-dependent:

  • Low Doses : Minimal toxic effects observed; modulation of cellular processes occurs.
  • High Doses : Toxic effects such as hepatotoxicity and nephrotoxicity are noted. Specific dosage thresholds are required to elicit significant biological responses.

Research Findings

Recent studies have explored the potential applications of this compound in cancer therapy and neuropharmacology:

  • Antitumor Activity : Compounds related to this compound have been investigated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. For instance, derivatives have shown promising anti-proliferative effects against lung cancer cells with IC50 values indicating strong inhibitory activity .
  • Neuropharmacological Effects : Some derivatives exhibit psychoactive properties that could be beneficial in treating psychiatric disorders. Their interactions with central nervous system receptors suggest potential as neuroleptic agents .

Case Studies

Several studies illustrate the biological activity of this compound:

StudyFindings
Identified novel derivatives as potent PARP-1 inhibitors with low toxicity and significant anti-proliferative effects on A549 cells (IC50 = 1.95 µM).
Demonstrated analgesic activity in animal models and highlighted potential applications in treating psychotic disorders.
Explored the binding modes of derivatives with PARP-1 through molecular docking studies indicating stability at active sites.

Q & A

Q. What are the established synthetic routes for 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl?

The compound can be synthesized via modified Pictet-Spengler reactions, which involve cyclization of appropriately substituted precursors. For example, highlights a method using a five-membered oxazepine scaffold, where intermediates are generated through acid-catalyzed cyclization. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired oxa-azepine ring formation .

Q. What analytical techniques are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Pharmacopeial standards (e.g., USP methods) specify using a C18 column with a mobile phase gradient of acetonitrile and phosphate buffer (pH 2.3). Impurity limits are defined as ≤0.5% for individual impurities and ≤2.0% for total impurities, as per pharmacopeial guidelines .

Q. What key physicochemical properties are critical for characterization?

Essential properties include:

  • Molecular formula : C₉H₉NO₂·HCl (derived from ).
  • Melting point : 128–129°C (observed for the free base; HCl salt may vary).
  • Stability : Store under inert atmosphere, protected from light, and refrigerated (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during synthesis?

Contradictions often arise from stereochemical variations or side reactions. Use chiral HPLC (e.g., with a Chiralpak AD-H column) to separate enantiomers. For example, and describe resolving impurities like tert-butyl esters or ethoxycarbonyl derivatives by adjusting mobile phase composition (e.g., hexane:isopropanol gradients). Quantify impurities against USP reference standards .

Q. What strategies ensure enantiomeric purity in derivatives of this compound?

Asymmetric synthesis using chiral auxiliaries or catalysts is critical. emphasizes the use of stereospecific reagents (e.g., (R)- or (S)-configured amino acids) during alkylation steps. Post-synthesis, validate enantiomeric excess (ee) via polarimetry or chiral GC/MS, targeting ≥98% ee for pharmacological studies .

Q. What methodological approaches are used to identify pharmacological targets of this compound?

Target identification often involves:

  • GPCR screening : Radioligand binding assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors), as suggested by .
  • Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding affinities to benzodiazepine-like domains .

Q. How can researchers address discrepancies in reported biological activity data?

Discrepancies may stem from assay variability (e.g., cell line differences). Standardize protocols using validated cell models (e.g., HEK293 for GPCR studies) and include positive controls (e.g., carbamazepine for anticonvulsant assays, per ). Replicate studies with independent batches to confirm activity trends .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Impurity Profiling (USP Methods)

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate buffer (pH 2.3)
DetectionUV at 210 nm
Impurity Limits≤0.5% individual, ≤2.0% total

Q. Table 2. Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Reaction Temperature0–5°C (for cyclization)Prevents dimerization
SolventDichloromethaneEnhances solubility
CatalystTrifluoroacetic acid (TFA)Accelerates ring closure

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl
Reactant of Route 2
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl

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